molecular formula C16H14F3N3OS B1674483 Lansoprazolsulfid CAS No. 103577-40-8

Lansoprazolsulfid

Katalognummer: B1674483
CAS-Nummer: 103577-40-8
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: CCHLMSUZHFPSFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lansoprazole sulfide is a chemical compound derived from lansoprazole, a well-known proton pump inhibitor used to reduce stomach acid production. Lansoprazole sulfide is an important intermediate in the synthesis of lansoprazole and other related compounds. It plays a crucial role in the pharmaceutical industry due to its involvement in the production of medications that treat conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .

Wirkmechanismus

Target of Action

Lansoprazole sulfide primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production. By inhibiting these pumps, lansoprazole sulfide effectively reduces gastric acid secretion .

Mode of Action

Lansoprazole sulfide acts by inhibiting the (H+, K+)-ATPase enzyme system , which is the final step in gastric acid production . This inhibition occurs in the gastric parietal cells, leading to a decrease in acid secretion .

Biochemical Pathways

Lansoprazole sulfide affects several biochemical pathways. It has been found to cause calcium overload in osteoblasts, leading to apoptosis . This effect is mediated by the IP3R and SOCE calcium signaling pathways . Additionally, lansoprazole sulfide has been shown to up-regulate PPARγ, Nrf2, HO-1, cytoglobin, and PI3K/AKT pathways while down-regulating the NF-κB pathway .

Pharmacokinetics

Lansoprazole sulfide is rapidly absorbed and is approximately 97% bound in human plasma . The pharmacokinetics of lansoprazole appear to be linear over the range from 15 to 60mg . Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life (t ½) is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of lansoprazole sulfide’s action is the reduction of gastric acid secretion. This makes it effective at promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lansoprazole sulfide. For instance, it has been found that powders and solids of lansoprazole sulfide are presumed to be combustible . Moreover, the degradation of lansoprazole sulfide in the aquatic environment has been reported .

Biochemische Analyse

Biochemical Properties

Lansoprazole sulfide, like its parent compound lansoprazole, is believed to interact with various enzymes and proteins. Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulfide and hydroxylated sulphone

Cellular Effects

Lansoprazole, the parent compound, is known to have significant effects on various types of cells and cellular processes . It reduces gastric acid secretion by targeting gastric H,K-ATPase pumps, promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion

Molecular Mechanism

Lansoprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase, a proton pump expressed in gastric parietal cells . This inhibition reduces gastric acid secretion, promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion

Temporal Effects in Laboratory Settings

For lansoprazole, the cumulative effect of PPIs, reaching steady state inhibition of the acid secretion on once a day administration takes about 2-3 days . Increasing the dose has virtually no effect after the optimal dosage

Dosage Effects in Animal Models

For lansoprazole, it has been reported that it inhibits gastric acid secretion in dogs for at least 24 hours after a single oral dose (0.7 mg/kg)

Metabolic Pathways

Lansoprazole is extensively metabolised following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulfide and hydroxylated sulphone

Transport and Distribution

For lansoprazole, it is known that it is approximately 97% bound in human plasma

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole sulfide typically involves the condensation of 2-mercapto benzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide. This reaction produces lansoprazole sulfide, which can then be oxidized to form lansoprazole . The reaction conditions usually involve ambient temperature and the use of aqueous sodium hydroxide as a base .

Industrial Production Methods

Industrial production of lansoprazole sulfide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-quality reagents and solvents, along with advanced purification techniques, is essential to achieve the desired quality of lansoprazole sulfide .

Vergleich Mit ähnlichen Verbindungen

Lansoprazole sulfide is similar to other intermediates used in the synthesis of proton pump inhibitors, such as omeprazole sulfide and pantoprazole sulfide. lansoprazole sulfide is unique due to its specific structure and the presence of a trifluoroethoxy group, which contributes to the distinct properties of lansoprazole .

List of Similar Compounds

  • Omeprazole sulfide
  • Pantoprazole sulfide
  • Rabeprazole sulfide

These compounds share similar synthetic pathways and are used in the production of their respective proton pump inhibitors .

Eigenschaften

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLMSUZHFPSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145906
Record name Lansoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103577-40-8
Record name Lansoprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103577-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANSOPRAZOLE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

The present invention relates to a process for preparing the Crystalline Form A of Lansoprazole, which comprises dissolving Lansoprazole obtained by oxidation of 2-([3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl)thio-1H-benzimidazole in ethanol, adding water thereto, stirring the mixture at the temperature range of from 15 to 40° C. for 0.5 to 4 hours, and filtering and drying the resulting product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl azodicarboxylate(DEAD)
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lansoprazole sulfide
Reactant of Route 2
Reactant of Route 2
Lansoprazole sulfide
Reactant of Route 3
Reactant of Route 3
Lansoprazole sulfide
Reactant of Route 4
Reactant of Route 4
Lansoprazole sulfide
Reactant of Route 5
Lansoprazole sulfide
Reactant of Route 6
Reactant of Route 6
Lansoprazole sulfide
Customer
Q & A

Q1: How does lansoprazole sulfide exert its anti-mycobacterial activity?

A: Lansoprazole sulfide, a metabolite of the proton pump inhibitor lansoprazole, exhibits potent activity against Mycobacterium tuberculosis. Research suggests that it targets the cytochrome bc1 complex, a crucial component of the bacterial electron transport chain [, ]. By inhibiting cytochrome bc1, lansoprazole sulfide disrupts essential metabolic processes, ultimately leading to bacterial death.

Q2: How does the activity of lansoprazole sulfide compare to its parent compound, lansoprazole, in the context of Mycobacterium tuberculosis?

A: Interestingly, while lansoprazole itself shows some anti-mycobacterial activity, its metabolite, lansoprazole sulfide, exhibits significantly greater potency []. This highlights the potential of exploring metabolites for enhanced therapeutic benefits.

Q3: Beyond its anti-mycobacterial effects, does lansoprazole sulfide demonstrate activity against other diseases?

A: Research indicates that lansoprazole sulfide also displays promising activity against triple-negative breast cancer []. It achieves this by inhibiting the enoyl reductase component of fatty acid synthase (FASN) []. This enzyme plays a crucial role in the de novo synthesis of fatty acids, a process often upregulated in cancer cells.

Q4: Are there any known resistance mechanisms against lansoprazole sulfide in Mycobacterium tuberculosis?

A: Studies have identified mutations in the cytochrome bc1 complex, specifically in the QcrB and QcrA subunits, that confer resistance to lansoprazole sulfide []. Interestingly, some of these mutations also confer cross-resistance to other cytochrome bc1 inhibitors, including Q203, AX-35, and even lansoprazole itself []. This emphasizes the need for ongoing surveillance of resistance development and the exploration of novel therapeutic targets.

Q5: What is the role of Baeyer-Villiger monooxygenases in the context of lansoprazole sulfide?

A: Baeyer-Villiger monooxygenases (BVMOs) have emerged as valuable biocatalysts for the asymmetric synthesis of chiral sulfoxides, including lansoprazole sulfide [, , , ]. These enzymes can efficiently catalyze the oxidation of prochiral sulfides, such as lansoprazole sulfide, into their corresponding chiral sulfoxides, offering an environmentally friendly and highly selective approach for pharmaceutical synthesis [].

Q6: Have there been efforts to improve the catalytic efficiency of BVMOs for lansoprazole sulfide synthesis?

A: Indeed, researchers have employed directed evolution strategies, coupled with high-throughput screening methods, to enhance the activity and thermostability of BVMOs for lansoprazole sulfide production [, ]. This has resulted in the identification of improved CbBVMO variants, showcasing the potential of protein engineering to optimize biocatalysts for industrial applications [, ].

Q7: What are the primary challenges associated with utilizing lansoprazole sulfide as a therapeutic agent?

A: One challenge lies in achieving adequate drug levels in target tissues []. While lansoprazole is readily absorbed orally, its conversion to the active lansoprazole sulfide metabolite seems limited within the body []. Research suggests that direct administration of lansoprazole sulfide might be necessary to reach therapeutic concentrations, necessitating further exploration of appropriate delivery methods [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.